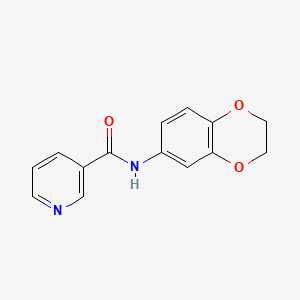

![molecular formula C15H15FN4O2 B5602038 5-fluoro-2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole](/img/structure/B5602038.png)

5-fluoro-2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-fluoro-2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole belongs to the benzimidazole family, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzimidazole derivatives are recognized for their potential as pharmacological agents, including antihypertensive, antimicrobial, and anticancer properties.

Synthesis Analysis

Benzimidazole derivatives are synthesized through various chemical reactions involving condensation steps with substituted aryl aldehydes and other specific reagents. For instance, a method for synthesizing substituted-benzimidazole compounds with potential antihypertensive activity involves elemental analysis, IR, 1HNMR, and mass spectral data to confirm the structure of the newly synthesized compounds (Sharma et al., 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including their crystal structure and spatial arrangement, is characterized using techniques such as X-ray diffraction analysis. This analysis reveals the lamellar structure of the molecules, with π electron rings stacked interleaving between two layers, indicating the dominance of coulombic attraction and the existence of weak local hydrogen bonds (Wang et al., 2013).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including fluorodesulfurization and cyclization, to yield specific compounds with desired functional groups and properties. These reactions are crucial for tailoring the compounds for specific biological activities or for further chemical modifications (Hemming et al., 2000).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including their stability, melting points, and solubility, are important for their pharmacological application. These properties are influenced by the molecular structure and substituents on the benzimidazole core.

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as their reactivity, potential for forming hydrogen bonds, and ability to undergo various chemical reactions, are key to their biological activities. These properties are explored through experimental and theoretical studies, including quantum chemical calculations to understand the interaction of these molecules with biological targets (Al-Abdullah et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Benzimidazole derivatives have been synthesized and evaluated for their potential in treating various conditions. For instance, benzimidazole-7-carboxylic acids bearing acidic heterocycles, such as 5-oxo-1,2,4-oxadiazole, have shown significant angiotensin II receptor antagonistic activities, suggesting potential in treating cardiovascular diseases (Kohara et al., 1996). Furthermore, benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings have been investigated for α-glucosidase inhibitory, antimicrobial, and antioxidant activities, indicating their potential in managing diabetes and infections (Menteşe et al., 2015).

Antimicrobial and Antioxidant Applications

Benzimidazole derivatives have also been explored for their antimicrobial and antioxidant properties. For example, novel benzimidazole compounds have been synthesized and shown to possess significant antimicrobial activities against resistant strains of Pseudomonas aeruginosa, highlighting their potential as novel therapeutic agents for combating drug-resistant infections (Wang et al., 2018).

Anticancer Properties

The cytotoxic activities of benzimidazole conjugated 1,3,4-oxadiazole derivatives against various human cancer cell lines have been evaluated, revealing that some compounds exhibited significant cytotoxicity, suggesting their potential as leads in anticancer drug development (Quy et al., 2022).

Propiedades

IUPAC Name |

5-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN4O2/c16-10-1-2-11-12(7-10)18-13(17-11)3-4-14-19-15(20-22-14)9-5-6-21-8-9/h1-2,7,9H,3-6,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEKKBBVVALOQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NOC(=N2)CCC3=NC4=C(N3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5601955.png)

![5,8-dimethyl-2-{[4-(3-pyrrolidinyl)-1-piperazinyl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5601963.png)

![4-(6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-3-pyridazinyl)morpholine](/img/structure/B5601970.png)

![1-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5601975.png)

![2-[(3,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5602011.png)

![methyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5602015.png)

![3-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5602023.png)

![2,6-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5602033.png)

![(4-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5602046.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B5602055.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5602059.png)